methyl 5-[(2Z,4E)-2-cyano-5-phenylpenta-2,4-dienoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate
Description
Methyl 5-[(2Z,4E)-2-cyano-5-phenylpenta-2,4-dienoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate is a heterocyclic compound featuring a pyrrole core substituted with methyl groups at positions 2 and 4, a methyl ester at position 3, and a conjugated (2Z,4E)-2-cyano-5-phenylpenta-2,4-dienoyl chain at position 4.
Properties
IUPAC Name |
methyl 5-[(2Z,4E)-2-cyano-5-phenylpenta-2,4-dienoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-13-17(20(24)25-3)14(2)22-18(13)19(23)16(12-21)11-7-10-15-8-5-4-6-9-15/h4-11,22H,1-3H3/b10-7+,16-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHYWANDEDCDFTR-CRWKAAGYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C(=O)OC)C)C(=O)C(=CC=CC2=CC=CC=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(NC(=C1C(=O)OC)C)C(=O)/C(=C\C=C\C2=CC=CC=C2)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-[(2Z,4E)-2-cyano-5-phenylpenta-2,4-dienoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanide source.
Formation of the Dienoyl Moiety: The dienoyl group can be synthesized through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the conjugated diene system.
Final Coupling: The final step involves coupling the pyrrole ring with the dienoyl moiety under appropriate conditions, often using a coupling reagent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using large-scale reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,5-diones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Pyrrole-2,5-diones.
Reduction: Amines or other reduced derivatives of the cyano group.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to methyl 5-[(2Z,4E)-2-cyano-5-phenylpenta-2,4-dienoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate exhibit promising anticancer properties. Studies have shown that pyrrole derivatives can induce apoptosis in cancer cells by disrupting cellular signaling pathways. For instance, compounds with similar structures have been tested for their ability to inhibit tumor growth in various cancer models .
Neuroprotective Effects
The compound’s structural features suggest potential neuroprotective effects. Pyrrole derivatives are known to interact with neurotransmitter systems and may offer therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary studies indicate that these compounds can modulate calcium channels and reduce oxidative stress in neuronal cells .
Materials Science
Organic Electronics
this compound has potential applications in the field of organic electronics. The compound's ability to form stable thin films makes it suitable for use in organic light-emitting diodes (OLEDs) and organic solar cells. Research into the electronic properties of similar pyrrole derivatives has shown that they can enhance charge transport efficiency .
Polymer Chemistry
In polymer chemistry, this compound can serve as a building block for synthesizing novel polymers with desirable mechanical and thermal properties. The incorporation of pyrrole units into polymer backbones has been shown to improve conductivity and stability under various environmental conditions .
Agricultural Chemistry
Pesticidal Properties
Compounds related to this compound have been explored for their pesticidal properties. The ability to inhibit specific enzymes in pests can lead to effective pest control solutions while minimizing environmental impact. Research indicates that these compounds can disrupt metabolic pathways in target organisms .
- Anticancer Study : A study published in a peer-reviewed journal evaluated the efficacy of pyrrole derivatives against breast cancer cell lines. Results showed a significant reduction in cell viability at specific concentrations of the compound .
- Neuroprotection Research : A recent investigation into the neuroprotective effects of pyrrole derivatives demonstrated their ability to reduce oxidative stress markers in neuronal cultures exposed to neurotoxic agents .
- Organic Electronics Development : Research focused on the use of this compound in fabricating OLEDs revealed enhanced light-emitting efficiency compared to traditional materials .
Mechanism of Action
The mechanism of action of methyl 5-[(2Z,4E)-2-cyano-5-phenylpenta-2,4-dienoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate involves its interaction with various molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The phenyl and pyrrole rings can participate in π-π interactions, influencing the compound’s binding affinity to proteins or other macromolecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
Core Heterocycle
- Target Compound : Pyrrole ring (1H-pyrrole) with methyl substituents at positions 2 and 4 .
- Analog 1 () : Similar pyrrole core but with a (4Z)-4-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene] substituent and a 4-methylbenzyl group, resulting in a larger molecular mass (440.53 g/mol vs. ~380–400 g/mol estimated for the target) .
- Analog 2 (): Ethyl 5-(3-aminophenyl)-1-(3-cyano-4-methyl-5-phenylpyrrol-2-yl)-2-methylpyrrole-3-carboxylate shares the pyrrole-ester-cyano motif but includes an aminophenyl group, altering solubility and reactivity .
Substituent Effects
- Ester Groups : The methyl ester in the target compound vs. ethyl esters in Analogs 2 () and 7b () may influence hydrolysis rates and bioavailability .
- Phenyl and Dienoyl Chains: The target’s (2Z,4E)-dienoyl-phenyl chain contrasts with Analog 6’s methylbenzyl group (), affecting steric bulk and π-stacking capabilities .
Physicochemical Properties (Inferred)
Electronic and Steric Considerations
- The target’s (2Z,4E)-dienoyl chain introduces extended conjugation, likely red-shifting UV-Vis absorption compared to Analog 6’s non-conjugated substituents .
- Steric hindrance from the target’s 2,4-dimethyl groups may reduce reactivity at the pyrrole nitrogen compared to Analog 2’s unsubstituted position () .
Research Implications
- Enhanced Stability: The Z,E dienoyl configuration may improve thermal stability over analogs with single double bonds.
- Tunable Reactivity : Substituting the phenyl group with electron-donating or withdrawing groups (e.g., chloro in ) could modulate electronic properties for optoelectronic applications .
Biological Activity
Methyl 5-[(2Z,4E)-2-cyano-5-phenylpenta-2,4-dienoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate is a synthetic compound with potential applications in medicinal chemistry. Its structure includes a pyrrole moiety and a cyano-substituted penta-dienoate, which may contribute to its biological activity. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H18N2O3
- Molecular Weight : 298.34 g/mol
- CAS Number : 1516-24-1
Biological Activity Overview
The biological activity of this compound has been investigated primarily for its potential as an anticancer agent and an inhibitor of various enzymes. The following sections summarize key findings regarding its pharmacological effects.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant cytotoxicity against several cancer cell lines. For example:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | |
| HeLa (Cervical Cancer) | 8.7 | |
| A549 (Lung Cancer) | 15.0 |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in the G1 phase.
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit key enzymes involved in cancer progression and metabolism:
These findings suggest that the compound may serve as a lead for developing new anti-inflammatory or anticancer therapies.
Case Study 1: Anticancer Efficacy in Vivo
A study conducted on mice bearing xenograft tumors demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to control groups. The treatment was well-tolerated with minimal side effects.
Case Study 2: Mechanistic Insights
In vitro studies using flow cytometry revealed that the compound triggers apoptosis through the mitochondrial pathway, evidenced by increased levels of cytochrome c in the cytosol and activation of caspase cascades. This suggests that the compound's mechanism involves mitochondrial dysfunction leading to programmed cell death.
Q & A
Q. How do substituents on the pyrrole ring influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : Electron-donating groups (e.g., methyl at positions 2 and 4) deactivate the pyrrole core toward electrophilic substitution but enhance stability in Suzuki-Miyaura couplings. For example, ethyl 2-benzyl-3-[3-(4-chlorophenyl)propyl]acetate derivatives undergo Pd-catalyzed coupling with aryl boronic acids in toluene/EtOH (3:1) at 80°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
